molecular formula C19H21N3O5S B10957306 Ethyl 2-{cyclopentyl[(4-nitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{cyclopentyl[(4-nitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10957306
M. Wt: 403.5 g/mol
InChI Key: BQWLZXNIKHMCNT-UHFFFAOYSA-N
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Description

Ethyl 2-{cyclopentyl[(4-nitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiazole ring, a cyclopentyl group, and a nitrophenyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 2-{cyclopentyl[(4-nitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is typically formed through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced through alkylation reactions using cyclopentyl halides.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through nitration reactions, often using nitric acid or other nitrating agents.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Ethyl 2-{cyclopentyl[(4-nitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.

    Reduction: Reduction of the nitrophenyl group can yield amino derivatives.

    Substitution: The thiazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases.

Scientific Research Applications

Ethyl 2-{cyclopentyl[(4-nitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Biological Research: It is used in studies to understand the mechanisms of action of thiazole derivatives and their interactions with biological targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 2-{cyclopentyl[(4-nitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in various biological pathways, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anti-inflammatory effects by modulating inflammatory pathways.

Comparison with Similar Compounds

Ethyl 2-{cyclopentyl[(4-nitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

    Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: This compound has a similar structure but with a thiophene ring instead of a thiazole ring.

    2-Amino-4-methyl-5-(4-nitrophenyl)thiazole: This compound lacks the ester group and the cyclopentyl group, making it less complex.

    4-Methyl-5-(4-nitrophenyl)thiazole-2-carboxylic acid: This compound has a carboxylic acid group instead of an ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H21N3O5S

Molecular Weight

403.5 g/mol

IUPAC Name

ethyl 2-[cyclopentyl-(4-nitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H21N3O5S/c1-3-27-18(24)16-12(2)20-19(28-16)21(14-6-4-5-7-14)17(23)13-8-10-15(11-9-13)22(25)26/h8-11,14H,3-7H2,1-2H3

InChI Key

BQWLZXNIKHMCNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(C2CCCC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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